Ixazomib citrate

Description

Properties

IUPAC Name |

2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOMYENWWXQSNW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BCl2N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924652 | |

| Record name | Ixazomib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239908-20-3 | |

| Record name | Ixazomib citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ixazomib citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ixazomib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-Dioxaborolane-4,4-diacetic acid,2-((1R)-1-((2-((2,5-dichlorobenzoyl)amino)acetyl)amino)-3-methylbutyl)-5-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IXAZOMIB CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CWK97Z3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Ixazomib Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ixazomib citrate, marketed as Ninlaro®, is a first-in-class, orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Discovery and Development

This compound was developed by Millennium Pharmaceuticals, now part of Takeda Oncology, as a second-generation proteasome inhibitor following the success of the intravenously administered bortezomib.[2][3] The primary goal was to create an orally bioavailable compound with an improved safety profile, particularly concerning the incidence of peripheral neuropathy.[4]

The development of this compound (initially coded as MLN9708) involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[5] this compound is a prodrug that rapidly hydrolyzes under physiological conditions to its biologically active form, ixazomib (MLN2238), a boronic acid derivative.[6][7] This prodrug strategy enhances the drug's stability and oral bioavailability.

The U.S. Food and Drug Administration (FDA) granted orphan drug status to ixazomib for multiple myeloma in 2011 and for AL amyloidosis in 2012.[6] Following a priority review, the FDA approved this compound in November 2015 for use in combination with lenalidomide and dexamethasone for the treatment of patients with multiple myeloma who have received at least one prior therapy.[3][8][9]

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a general experimental protocol based on published patent literature.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation and may vary based on specific patents and manufacturing processes.

Step 1: Synthesis of N-(2,5-dichlorobenzoyl)glycine

-

Dissolve glycine in an aqueous basic solution (e.g., sodium hydroxide).

-

Cool the solution in an ice bath.

-

Slowly add 2,5-dichlorobenzoyl chloride to the cooled glycine solution with vigorous stirring.

-

Maintain the basic pH by adding additional base as needed.

-

After the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and dry the solid N-(2,5-dichlorobenzoyl)glycine.

Step 2: Coupling with Boronate Intermediate

-

Activate the carboxylic acid of N-(2,5-dichlorobenzoyl)glycine using a suitable coupling agent (e.g., a carbodiimide or by conversion to an acid chloride).

-

React the activated intermediate with a boronate trifluoroacetate salt, such as (1R)-1-amino-3-methylbutylboronic acid pinanediol ester trifluoroacetate, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an inert solvent (e.g., dichloromethane).[10]

-

Monitor the reaction by a suitable chromatographic method (e.g., TLC or HPLC).

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the resulting protected boronate intermediate by column chromatography.

Step 3: Deprotection and Formation of Ixazomib

-

Cleave the protecting group (e.g., pinanediol) from the boronic acid moiety. This can be achieved under acidic conditions.

-

The resulting intermediate is the active form, ixazomib.

Step 4: Esterification with Citric Acid

-

React the ixazomib intermediate with citric acid in a suitable solvent, such as ethyl acetate or acetone.[11][12]

-

The reaction is typically stirred at an elevated temperature (e.g., 50-70°C) for several hours.[11]

-

Upon completion, the product, this compound, is isolated by crystallization, which may be initiated by cooling or the addition of an anti-solvent.[12]

-

Filter the solid, wash with a suitable solvent, and dry under vacuum to yield this compound.[13]

Diagram: Synthetic Workflow of this compound

Caption: A simplified workflow for the synthesis of this compound.

Mechanism of Action

Ixazomib is a potent, selective, and reversible inhibitor of the 20S proteasome.[14][15] It preferentially binds to the β5 subunit of the 20S proteasome, which exhibits chymotrypsin-like activity.[6][15]

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of ubiquitinated proteins, thereby maintaining protein homeostasis. In multiple myeloma cells, there is a high rate of protein production, including abnormal proteins, making these cells particularly dependent on proteasome activity for survival.[2]

By inhibiting the proteasome, ixazomib disrupts the degradation of regulatory proteins, leading to an accumulation of these proteins.[2] This, in turn, affects multiple downstream signaling pathways, including those involved in cell cycle progression, apoptosis, and angiogenesis. The accumulation of pro-apoptotic factors and the disruption of cell cycle checkpoints ultimately induce programmed cell death (apoptosis) in myeloma cells.[14][15]

Diagram: Ixazomib's Mechanism of Action

Caption: Ixazomib inhibits the proteasome, leading to apoptosis in myeloma cells.

Quantitative Data

The efficacy and pharmacokinetic profile of this compound have been characterized in numerous preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Ixazomib

| Parameter | Value | Reference |

| Bioavailability | 58% | [6] |

| Time to Maximum Plasma Concentration (Tmax) | ~1 hour | [4] |

| Plasma Protein Binding | 99% | [6] |

| Metabolism | Primarily by multiple CYP enzymes (CYP3A4, CYP1A2) and non-CYP pathways | [6][14] |

| Dissociation Half-life from Proteasome | 18 minutes | [6] |

Table 2: Clinical Efficacy in Relapsed/Refractory Multiple Myeloma (TOURMALINE-MM1 Trial)

| Endpoint | Ixazomib + Lenalidomide + Dexamethasone | Placebo + Lenalidomide + Dexamethasone | Reference |

| Number of Patients | 360 | 362 | [8] |

| Median Progression-Free Survival | 20.6 months | 14.7 months | [8][9] |

| Overall Response Rate | 78.3% | 71.5% | |

| Median Overall Survival | 53.6 months | 51.6 months | [1] |

Table 3: Common Adverse Events (Grade ≥3) in the TOURMALINE-MM1 Trial

| Adverse Event | Ixazomib Combination Arm (%) | Placebo Combination Arm (%) | Reference |

| Thrombocytopenia | 19% | 9% | [8] |

| Diarrhea | 6% | 2% | [8] |

| Anemia | 9% | 10% | |

| Peripheral Neuropathy | 2% | 2% | [8] |

Conclusion

This compound represents a significant advancement in the treatment of multiple myeloma, offering an effective and convenient oral therapeutic option. Its discovery and development were driven by a clear understanding of the ubiquitin-proteasome pathway and the need for improved treatment modalities. The synthesis of this compound is a multi-step process that yields a stable prodrug with favorable pharmacokinetic properties. The clinical data from pivotal trials like TOURMALINE-MM1 have established its efficacy and manageable safety profile in combination with other agents. Further research continues to explore the full potential of this compound in various treatment settings and patient populations.

References

- 1. myeloma.org [myeloma.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Ixazomib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Ixazomib - Wikipedia [en.wikipedia.org]

- 7. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA approves ixazomib for multiple myeloma treatment - ecancer [ecancer.org]

- 9. onclive.com [onclive.com]

- 10. WO2019038406A1 - Process for making ixazomib or intermediates therefor - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. WO2018158697A1 - A process for the preparation of this compound - Google Patents [patents.google.com]

- 13. data.epo.org [data.epo.org]

- 14. drugs.com [drugs.com]

- 15. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]

An In-depth Technical Guide to Ixazomib Citrate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib citrate, trade name Ninlaro®, is a first-in-class, orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma.[1][2] As a prodrug, it is rapidly hydrolyzed under physiological conditions to its biologically active form, ixazomib.[3][4] This document provides a comprehensive overview of the chemical structure and properties of this compound, intended for professionals in the fields of research, science, and drug development.

Chemical Structure and Nomenclature

This compound is the citrate salt of ixazomib.[5] The chemical name for this compound is 2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolane-4,4-diacetic acid. Ixazomib, the active form, is N2-(2,5-Dichlorobenzoyl)-N-[(1R)-1-(dihydroxyboryl)-3-methylbutyl]glycinamide.[1]

The structure of this compound features a boronic acid functional group esterified with citric acid, which enhances its stability and allows for oral administration.[4][6] This ester linkage is readily cleaved in vivo to release the active ixazomib.[1][3]

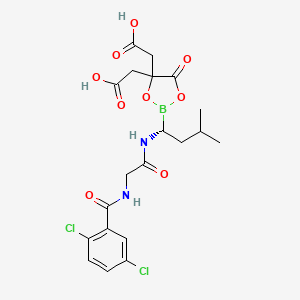

Figure 1. Chemical Structure of this compound.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound and its active form, ixazomib, is presented in the tables below.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃BCl₂N₂O₉ | [5] |

| Molecular Weight | 517.12 g/mol | [5] |

| Melting Point | 231 °C (with decomposition) | [1][7] |

| Solubility | 0.61 mg/mL in 0.1N HCl (pH 1.2) at 37 °C; solubility increases with increasing pH. | [8] |

| pKa (Strongest Acidic) | 3.49 (Predicted) | [5] |

| logP (Calculated) | 3.50 (aLogP) | |

| Biopharmaceutics Classification System (BCS) | Class 3 (High Solubility, Low Permeability) |

Pharmacokinetic Properties of Ixazomib

| Property | Value | Reference |

| Bioavailability | 58% | [1] |

| Time to Maximum Concentration (Tmax) | 1 hour | [9] |

| Protein Binding | 99% | [1] |

| Volume of Distribution (Steady State) | 543 L | [9] |

| Metabolism | Primarily by multiple CYP enzymes (CYP3A4, CYP1A2, CYP2B6, etc.) and non-CYP enzymes. | [1][3] |

| Elimination Half-Life | 9.5 days | [1] |

| Excretion | 62% in urine (<3.5% as unchanged drug) and 22% in feces. | [1] |

Mechanism of Action and Signaling Pathway

Ixazomib is a selective and reversible inhibitor of the 20S proteasome, a key component of the ubiquitin-proteasome pathway.[3][9] This pathway is crucial for the degradation of ubiquitinated proteins, thereby regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[10]

Specifically, ixazomib preferentially binds to and inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[3][11] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins within the cell, which in turn triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[4] Prolonged ER stress ultimately activates the apoptotic cascade, leading to programmed cell death.[4][12]

The induction of apoptosis by ixazomib is mediated through the activation of caspases, including caspase-3, caspase-8, and caspase-9.[12]

Experimental Protocols

Synthesis and Characterization of this compound

Synthesis:

A common synthetic route to this compound involves the coupling of N-(2,5-dichlorobenzoyl)glycine with a boronate ester derivative of (1R)-1-amino-3-methylbutane, followed by deprotection and esterification with citric acid.[13]

-

Step 1: Dipeptide Formation: 2,5-dichlorobenzoyl chloride is reacted with glycine in a basic solution to form N-(2,5-dichlorobenzoyl)glycine.[13]

-

Step 2: Coupling: The resulting dipeptide is coupled with a protected boronate ester of (1R)-1-amino-3-methylbutane.[13]

-

Step 3: Deprotection: The protecting groups on the boronic acid are removed under acidic conditions.[13]

-

Step 4: Esterification: The deprotected boronic acid is reacted with citric acid in a suitable solvent, such as acetone or ethyl acetate, at an elevated temperature (e.g., 60°C).[2][13] Upon cooling, this compound crystallizes and can be isolated by filtration.[2]

Characterization:

The identity and purity of synthesized this compound can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method can be used to determine the purity of this compound. A typical method might employ a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, with detection at a specific UV wavelength (e.g., 274 nm).[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.[7]

-

X-ray Powder Diffraction (XRPD): XRPD is used to characterize the crystalline form of this compound.[2]

Key Biological Assays

Proteasome Inhibition Assay:

This assay measures the ability of ixazomib to inhibit the chymotrypsin-like activity of the proteasome.

-

Principle: A fluorogenic substrate specific for the β5 subunit of the proteasome is used. Cleavage of the substrate by the proteasome releases a fluorescent molecule, and the fluorescence intensity is proportional to the proteasome activity.

-

Methodology:

-

Leukemic cell lines or primary cells are lysed to obtain protein extracts.[11]

-

The protein extracts are incubated with a specific fluorogenic substrate for the β5 subunit in the presence or absence of varying concentrations of ixazomib.[11]

-

The fluorescence is measured over time using a fluorometer.

-

The IC₅₀ value (the concentration of ixazomib that inhibits 50% of the proteasome activity) is calculated.[16]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This assay quantifies the percentage of cells undergoing apoptosis following treatment with ixazomib.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye and used to detect apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Methodology:

-

Cells are treated with ixazomib for a specified period.[17]

-

The cells are harvested and washed with a binding buffer.[18]

-

The cells are then incubated with fluorescently labeled Annexin V and PI.[18]

-

The stained cells are analyzed by flow cytometry.[18]

-

The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence profiles.[18]

-

Conclusion

This compound represents a significant advancement in the treatment of multiple myeloma, offering the convenience of oral administration with a well-characterized mechanism of action. This technical guide provides a detailed summary of its chemical structure, physicochemical properties, and the experimental methodologies used to elucidate its biological activity. This information is intended to be a valuable resource for researchers and professionals involved in the ongoing development and application of this important therapeutic agent.

References

- 1. tga.gov.au [tga.gov.au]

- 2. data.epo.org [data.epo.org]

- 3. WO2018158697A1 - A process for the preparation of this compound - Google Patents [patents.google.com]

- 4. WO2016155684A1 - A process of preparing this compound - Google Patents [patents.google.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The Proteasome Inhibitor Ixazomib Inhibits the Formation and Growth of Pulmonary and Abdominal Osteosarcoma Metastases in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjpls.org [wjpls.org]

- 8. iris.unito.it [iris.unito.it]

- 9. Ixazomib promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 1239908-20-3 [chemicalbook.com]

- 11. Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. patents.justia.com [patents.justia.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of ixazomib citrate.

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ixazomib Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the first orally administered proteasome inhibitor, represents a significant advancement in the treatment of multiple myeloma (MM).[1][2] Marketed as Ninlaro®, it is a prodrug that rapidly hydrolyzes under physiological conditions to its biologically active form, ixazomib.[1][3] As a selective and reversible inhibitor of the 20S proteasome, ixazomib disrupts protein homeostasis, leading to apoptosis in malignant plasma cells.[1][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ixazomib, summarizing key data, detailing experimental methodologies, and visualizing core concepts.

Pharmacokinetics (PK)

The pharmacokinetic profile of ixazomib has been extensively characterized through numerous clinical studies, including the pivotal Phase III TOURMALINE-MM1 trial.[1][5] Population PK analyses, incorporating data from over 755 patients, have established that its profile is best described by a three-compartment model with first-order linear absorption.[1][6]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration, ixazomib is rapidly absorbed, reaching peak plasma concentration (Tmax) in approximately one hour.[1][3] It exhibits dose-proportional increases in plasma exposure (AUC) over a dose range of 0.2 to 10.6 mg.[7] The absolute oral bioavailability is estimated to be 58%.[1][6] Administration with a high-fat meal significantly reduces the rate and extent of absorption, decreasing Cmax by 69% and AUC by 28%, necessitating administration on an empty stomach.[6][7]

-

Distribution: Ixazomib has a large steady-state volume of distribution of 543 L, indicating extensive tissue distribution.[3][5] It is highly bound (99%) to plasma proteins and also distributes into red blood cells.[3][7] In vitro studies have identified ixazomib as a low-affinity substrate for P-glycoprotein (P-gp).[1][8]

-

Metabolism: Metabolism is the primary clearance mechanism for ixazomib.[3] Both cytochrome P450 (CYP) and non-CYP pathways are involved.[5][7] At clinically relevant concentrations, no single CYP isozyme predominantly contributes to its metabolism.[1][3] However, at supratherapeutic concentrations, multiple CYP isoforms are involved, with the largest estimated contributions from CYP3A4 (42%), CYP1A2 (26%), and CYP2B6 (16%).[1][9] The major biotransformation pathways include hydrolysis and deboronation, resulting in inactive metabolites.[1][7]

-

Excretion: Following a radiolabeled dose, approximately 62% of the radioactivity is excreted in the urine and 22% in the feces.[3][5] Renal clearance of unchanged ixazomib is low, accounting for less than 3.5% of the total dose.[3] The drug has a low systemic clearance of approximately 1.9 L/h and a long terminal half-life of 9.5 days.[1][3] This long half-life leads to a twofold accumulation ratio with weekly dosing.[1][10]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of ixazomib.

| Parameter | Value | Citation(s) |

| Time to Peak (Tmax) | ~1 hour | [1][3] |

| Absolute Bioavailability | 58% | [1][2][6] |

| Volume of Distribution (Vd) | 543 L | [2][3][5] |

| Systemic Clearance (CL) | 1.86 - 1.9 L/h | [1][3][6] |

| Terminal Half-life (t1/2) | 9.5 days | [1][3][5] |

| Plasma Protein Binding | 99% | [3][7][11] |

| Accumulation Ratio | ~2 | [1][6] |

| Food Effect (High-Fat Meal) | ↓ 28% AUC, ↓ 69% Cmax | [6][7] |

Special Populations and Drug Interactions

-

Renal Impairment: In patients with severe renal impairment (CrCl <30 mL/min) or end-stage renal disease (ESRD) requiring dialysis, the mean AUC was 39% higher compared to patients with normal renal function.[11] A reduced starting dose of 3 mg is recommended for this population.[1][11] Ixazomib is not dialyzable.[8][11]

-

Hepatic Impairment: In patients with moderate to severe hepatic impairment, total systemic exposure (AUC) was 20% higher.[3][12] A reduced starting dose of 3 mg is also recommended for these patients.[1][3]

-

Other Factors: Population PK analyses have shown that no dose adjustments are necessary based on age, sex, body surface area, or race.[1][6]

-

Drug-Drug Interactions: Co-administration with strong CYP3A inducers, such as rifampin, can significantly decrease ixazomib exposure (74% reduction in AUC) and should be avoided.[1][10] Conversely, strong CYP3A inhibitors like clarithromycin did not have a clinically meaningful effect on ixazomib pharmacokinetics.[10]

Experimental Protocols: Pharmacokinetic Analysis

Data from multiple clinical trials (e.g., Phase I dose-escalation studies and the Phase III TOURMALINE-MM1 study) were pooled.[6] Plasma concentration-time data from patients receiving oral or intravenous ixazomib were analyzed using nonlinear mixed-effects modeling software (e.g., NONMEM).[6] The data were best described by a three-compartment model with linear distribution and elimination, and first-order absorption with a lag time for the oral dose.[6]

Systemic ixazomib concentrations were quantified from patient plasma samples using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay.[6][13][14]

-

Sample Preparation: Due to instability in plasma, samples required stabilization with citric acid upon collection.[15]

-

Chromatography: A reverse-phase gradient method on a Phenyl column (e.g., Fortis Phenyl, 2.1 × 50 mm, 5-μm) was used for separation.[14]

-

Detection: Detection was achieved via multiple reaction monitoring (MRM) in positive ion spray mode. The mass transition pair for ixazomib was typically 343.1 → 109.0 m/z, with a stable isotope-labeled internal standard (e.g., 13C9-ixazomib, 352.1 → 115.0 m/z).[6][14]

-

Validation: The assay was validated according to ICH guidelines, demonstrating linearity over a range of 0.5–500 ng/mL, with acceptable precision and accuracy.[6][14][16]

Pharmacodynamics (PD)

The pharmacodynamic effects of ixazomib stem from its primary mechanism as a proteasome inhibitor, which is particularly effective against the highly proliferative and protein-secreting multiple myeloma cells.[1]

Mechanism of Action

Ixazomib is a potent, selective, and reversible inhibitor of the 20S proteasome, the catalytic core of the ubiquitin-proteasome system.[1][7]

-

Primary Target: It preferentially binds to and inhibits the chymotrypsin-like activity of the β5 subunit of the proteasome.[1][4]

-

Consequence: This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell.[4] This disruption of protein homeostasis triggers several downstream signaling cascades, ultimately culminating in apoptosis.[4][7]

Quantitative Pharmacodynamic Parameters

| Parameter | Value | Citation(s) |

| Primary Target | 20S Proteasome β5 Subunit | [1][4] |

| IC50 (β5 subunit) | 3.4 nmol/L | [1][17] |

| IC50 (β1 subunit) | 31 nmol/L | [18] |

| IC50 (β2 subunit) | 3500 nmol/L | [18] |

| Dissociation Half-life | ~18 minutes | [17] |

Signaling Pathways and Cellular Effects

Proteasome inhibition by ixazomib initiates two major pro-apoptotic signaling pathways.

-

Inhibition of the NF-κB Pathway: The proteasome is responsible for degrading the inhibitor of kappa B (IκB). By blocking this degradation, ixazomib causes IκB to accumulate in the cytoplasm, where it sequesters the transcription factor NF-κB.[17][19] This prevents NF-κB from translocating to the nucleus, thereby inhibiting the transcription of genes that promote cell survival, proliferation, angiogenesis, and cytokine secretion.[17][20][21]

-

Induction of the Unfolded Protein Response (UPR): Multiple myeloma cells produce large quantities of immunoglobulins, placing a high load on the endoplasmic reticulum (ER) for protein folding.[1] By blocking the degradation of misfolded proteins, ixazomib causes them to accumulate, inducing severe ER stress.[1][22] This activates the terminal unfolded protein response (UPR), a signaling cascade that, when prolonged, triggers apoptosis.[22][23][24] Key mediators of this pro-apoptotic UPR include the transcription factors ATF4 and CHOP, which in turn upregulate pro-apoptotic proteins like Death Receptor 5 (DR5).[23][25]

The culmination of these pathways is the activation of the apoptotic cascade, involving caspases-8, -9, and -3, leading to programmed cell death.[25][26]

Experimental Protocols: Pharmacodynamic Analysis

-

Cell Lines: Human multiple myeloma (MM) cell lines (e.g., RPMI-8226, L428, Jurkat) are commonly used.[26][27]

-

Cytotoxicity Assay: Cells are treated with increasing concentrations of ixazomib for a set duration (e.g., 72 hours). Cell viability is then measured using an MTT or MTS assay, which quantifies metabolic activity.[25][26]

-

Apoptosis Assay: Apoptosis is quantified by treating cells with ixazomib and then staining with Annexin V and Propidium Iodide (PI), followed by analysis with flow cytometry.[25][26] Western blotting can be used to detect the cleavage of apoptotic markers like PARP and caspase-3.[26]

-

Proteasome Activity Assay: Whole blood or cell lysates are incubated with fluorogenic substrates specific to the different proteasome subunits (β5, β1, β2) to measure their respective activities post-treatment.[1]

-

Xenograft Models: MM-bearing mice (e.g., SCID mice inoculated with human MM cells) are treated with ixazomib. Antitumor activity is assessed by measuring tumor growth inhibition and survival rates compared to vehicle-treated controls.[17]

-

Biomarker Analysis: In clinical studies, pharmacodynamic effects can be monitored by measuring target engagement. This has been done by analyzing pre- and post-dose tumor biopsies for the upregulation of downstream markers of ER stress, such as activating transcription factor-3 (ATF-3).[1]

Conclusion

This compound exhibits a predictable pharmacokinetic profile characterized by rapid oral absorption, extensive tissue distribution, a long half-life enabling weekly dosing, and clearance primarily through metabolism.[1] Its pharmacodynamics are driven by potent and selective inhibition of the proteasome's β5 subunit, which triggers apoptosis in myeloma cells through dual disruption of the NF-κB and UPR pathways.[1][17][22] The well-defined PK/PD relationships, supported by extensive clinical and preclinical data, underpin its established role and favorable benefit-risk profile in the treatment of multiple myeloma.[1]

References

- 1. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic drug evaluation of this compound for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unito.it [iris.unito.it]

- 4. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]

- 5. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. ninlaro.com [ninlaro.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. A pharmacokinetics and safety phase 1/1b study of oral ixazomib in patients with multiple myeloma and severe renal impairment or end-stage renal disease requiring haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Population pharmacokinetic/pharmacodynamic joint modeling of ixazomib efficacy and safety using data from the pivotal phase III TOURMALINE‐MM1 study in multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of ixazomib, an oral proteasome inhibitor, in solid tumour patients with moderate or severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tga.gov.au [tga.gov.au]

- 16. Issue's Article Details [indiandrugsonline.org]

- 17. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

- 21. Clinical benefit of ixazomib plus lenalidomide‐dexamethasone in myeloma patients with non‐canonical NF‐κB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Proteasome inhibitors disrupt the unfolded protein response in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ixazomib promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Proteasomal Inhibition by Ixazomib Induces CHK1 and MYC Dependent Cell Death in T-Cell and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ashpublications.org [ashpublications.org]

An In-Depth Technical Guide to Ixazomib Citrate: A Reversible Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib citrate (MLN9708) is a first-in-class, orally bioavailable second-generation proteasome inhibitor.[1][2] It is the prodrug of its biologically active form, ixazomib (MLN2238), which is formed through rapid hydrolysis under physiological conditions.[3] Developed to improve upon the therapeutic profile of bortezomib, ixazomib offers the significant advantage of oral administration, enhancing patient convenience and allowing for prolonged therapeutic strategies.[4][5]

This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a reversible proteasome inhibitor, its biochemical properties, its effects on critical cellular signaling pathways, and the experimental methodologies used for its characterization.

Mechanism of Action: Reversible Proteasome Inhibition

Ixazomib is a modified peptide boronic acid that acts as a potent, selective, and reversible inhibitor of the 20S proteasome.[6][7] The 26S proteasome is a large multi-catalytic protease complex responsible for degrading polyubiquitinated proteins, playing a crucial role in cellular homeostasis.[7][8] By inhibiting the proteasome, ixazomib disrupts the degradation of unwanted or misfolded proteins, leading to endoplasmic reticulum stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis.[8][9] This mechanism is particularly effective in cancer cells like those in multiple myeloma, which produce large quantities of proteins and are thus more susceptible to proteasome inhibition.[8][9]

Ixazomib's primary target is the chymotrypsin-like (β5) subunit of the 20S proteasome.[2][10] At higher concentrations, it can also inhibit the caspase-like (β1) and trypsin-like (β2) subunits.[2][6]

A key differentiator from the first-generation inhibitor bortezomib is its binding kinetics. Ixazomib exhibits a significantly faster dissociation from the proteasome, a characteristic of its reversibility.[9] This property may contribute to its distinct efficacy and safety profile, including a lower incidence of severe peripheral neuropathy.[2][11]

References

- 1. dovepress.com [dovepress.com]

- 2. An evidence-based review of this compound and its potential in the treatment of newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The investigational proteasome inhibitor ixazomib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomized phase 2 trial of ixazomib and dexamethasone in relapsed multiple myeloma not refractory to bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic drug evaluation of this compound for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ixazomib, an oral proteasome inhibitor, exhibits potential effect in dystrophin‐deficient mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

Preclinical Evaluation of Ixazomib Citrate in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of ixazomib citrate, a second-generation, orally bioavailable proteasome inhibitor, in various solid tumor models. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms of action.

In Vitro Efficacy of Ixazomib

Ixazomib has demonstrated potent cytotoxic activity across a range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in numerous studies.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| Colorectal Cancer | |||

| HCT116 | Colorectal Carcinoma | Varies by study; generally in the low nanomolar range | [1] |

| HT29 | Colorectal Adenocarcinoma | Varies by study | [1] |

| Hepatocellular Carcinoma | |||

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated in the provided search results | [2] |

| Hep3B | Hepatocellular Carcinoma | Not explicitly stated in the provided search results | [2] |

| SNU475 | Hepatocellular Carcinoma | Not explicitly stated in the provided search results | [2] |

| Lung Cancer | |||

| Calu-6 | Lung Carcinoma | 9.7 | [3] |

| Osteosarcoma | |||

| KRIB | Osteosarcoma | Not explicitly stated in the provided search results | [4] |

| 143B | Osteosarcoma | Not explicitly stated in the provided search results | [4] |

In Vivo Efficacy of Ixazomib in Solid Tumor Xenograft Models

Preclinical studies using animal models, primarily immunodeficient mice bearing human solid tumor xenografts, have shown the anti-tumor activity of ixazomib in vivo.

| Tumor Model | Treatment Regimen | Key Findings | Citation |

| Colorectal Cancer | |||

| HCT116 Xenograft | 20 mg/kg, oral gavage for 10 consecutive days | Significant reduction in tumor volume compared to vehicle control. | [1] |

| Hepatocellular Carcinoma | |||

| Hep3B Xenograft | Not explicitly stated in the provided search results | Suppressed tumor growth. | [2] |

| Osteosarcoma | |||

| KRIB Metastatic Model | 5 mg/kg, twice weekly for four weeks | Inhibited the growth of established pulmonary metastases. | [4] |

| 143B Metastatic Model | 5 mg/kg, twice weekly | Inhibited the growth of pulmonary and abdominal metastases and enhanced survival. | [4] |

| Prostate Cancer | |||

| CWR22 Xenograft | 14 mg/kg or 7 mg/kg, i.v., twice weekly | Showed antitumor activity. | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of ixazomib.

In Vitro Cell Viability (MTS) Assay

This assay is used to assess the cytotoxic effect of ixazomib on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with increasing concentrations of ixazomib (e.g., 0-100 nM) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in protein expression in response to ixazomib treatment.

-

Cell Lysis: Treat cells with ixazomib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-IκBα, CHOP, DR5, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of ixazomib in a mouse model.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human solid tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

-

Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer ixazomib orally via gavage at a predetermined dose and schedule. The control group receives the vehicle used to dissolve ixazomib.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.

-

Gavage Needle Insertion: Insert a sterile, ball-tipped gavage needle into the mouth and gently advance it along the roof of the mouth towards the esophagus.

-

Drug Delivery: Once the needle is in the esophagus, slowly administer the ixazomib solution.

-

Post-Administration Monitoring: Observe the animal for any signs of distress after the procedure.

Signaling Pathways and Mechanisms of Action

Ixazomib's primary mechanism of action is the reversible inhibition of the 20S proteasome, which leads to a cascade of downstream effects culminating in cancer cell death.

Inhibition of the NF-κB Signaling Pathway

Ixazomib inhibits the canonical NF-κB pathway by preventing the degradation of IκBα, the inhibitor of NF-κB. This leads to the cytoplasmic retention of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.

References

- 1. Ixazomib promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of antitumor activity of the proteasome inhibitor MLN2238 (ixazomib) in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The Proteasome Inhibitor Ixazomib Inhibits the Formation and Growth of Pulmonary and Abdominal Osteosarcoma Metastases in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Ixazomib Citrate and Its Role in the Modulation of Bone Remodeling in Multiple Myeloma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells within the bone marrow. A primary and debilitating feature of MM is the development of myeloma bone disease, which manifests as osteolytic lesions, osteoporosis, and pathological fractures.[1][2][3] This condition arises from a profound imbalance in bone remodeling, where the activity of bone-resorbing osteoclasts is significantly increased, while the function of bone-forming osteoblasts is impaired.[1][3] Proteasome inhibitors have become a cornerstone of MM therapy, not only for their direct anti-myeloma effects but also for their beneficial impact on bone health.[2][4] Ixazomib citrate, the first orally bioavailable proteasome inhibitor, has demonstrated significant effects on bone remodeling, positioning it as a key therapeutic agent in managing myeloma bone disease.[5][6]

This technical guide provides an in-depth analysis of the mechanisms through which ixazomib influences bone remodeling, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Core Mechanism of Action: Proteasome Inhibition

This compound is a prodrug that rapidly hydrolyzes to its active form, ixazomib (MLN2238), upon exposure to aqueous solutions like plasma.[5][7] Ixazomib is a potent, selective, and reversible inhibitor of the 20S proteasome, preferentially binding to the β5 chymotrypsin-like proteolytic site.[8][9] The ubiquitin-proteasome system is critical for the degradation of intracellular proteins, thereby regulating cellular processes including cell cycle, apoptosis, and signal transduction.[8][9] In multiple myeloma, this pathway is hyperactive.[2] By inhibiting the proteasome, ixazomib disrupts these processes, leading to myeloma cell apoptosis and impacting the bone marrow microenvironment.[5][8] A key consequence of this inhibition is the stabilization of the nuclear factor-kappa B (NF-κB) inhibitor, IκB, which plays a central role in bone cell function.[5]

Effects on Osteoclast Differentiation and Function

The excessive bone resorption in myeloma is driven by hyperactive osteoclasts. Ixazomib directly counteracts this by inhibiting osteoclast formation (osteoclastogenesis) and function.[2][7]

Inhibition of NF-κB Signaling

The differentiation of osteoclast precursors is heavily dependent on the activation of the NF-κB signaling pathway, which is triggered by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor, RANK, on the surface of these precursors.[1] This activation leads to the proteasomal degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes necessary for osteoclast maturation.

Ixazomib blocks this crucial step. By inhibiting the proteasome, it prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[5][6] This blockade of RANKL-induced NF-κB activation is a primary mechanism behind ixazomib's anti-resorptive effects.[2][7]

Preclinical Evidence: In Vitro Data

In vitro studies consistently show that clinically relevant concentrations of ixazomib inhibit the differentiation of human monocytes into mature, multinucleated osteoclasts and suppress their resorptive activity.[1][7]

| Marker | Effect of Ixazomib | Implication | Reference |

| RANK | Expression Inhibited | Reduced sensitivity to RANKL | [1] |

| MMP9 | Expression Inhibited | Impaired matrix degradation | [1] |

| Cathepsin K (CTSK) | Expression Inhibited | Reduced bone matrix resorption | [1] |

| CHI3L1 / CHIT1 | Expression / Activity Reduced | Disrupted osteoclast differentiation/function | [1] |

| F-actin ring | Disruption | Impaired ability to form sealing zone for resorption | [7] |

| αVβ3 integrin | Expression Diminished | Reduced cell adhesion to bone matrix | [6][7] |

Table 1: Summary of Ixazomib's In Vitro Effects on Osteoclast Markers and Structures.

Effects on Osteoblast Differentiation and Function

Beyond its anti-resorptive properties, ixazomib exhibits a bone-anabolic effect by promoting the differentiation and function of osteoblasts.[2][3] This dual action is particularly beneficial in the context of myeloma, where osteoblast activity is suppressed.

Key Signaling Pathways

Ixazomib's pro-osteogenic effects are mediated through multiple signaling pathways:

-

Wnt/β-catenin Signaling: Ixazomib has been shown to enhance β-catenin/T-cell factor (TCF) signaling, a critical pathway for osteoblast differentiation.[2][4] This may be linked to the stimulation of the parathyroid hormone receptor (PTHR), which favors anabolic actions in bone.[1]

-

Sonic Hedgehog (SHH) Signaling: Uniquely among proteasome inhibitors, ixazomib can bind to the Smoothened (SMO) receptor, activating the canonical SHH pathway.[1][3] This leads to the nuclear translocation of the transcription factor GLI1, promoting the expression of key osteogenic regulators.[1][3]

-

Upregulation of Osteogenic Genes: Treatment with ixazomib increases the expression of essential osteoblast differentiation markers, including RUNX2, Bone Morphogenetic Protein 2 (BMP2), and SPARC.[1][4]

Experimental Protocols and Workflows

The findings described are based on established preclinical methodologies designed to assess bone cell function.

In Vitro Osteoclastogenesis Assay

This protocol is used to evaluate the effect of a compound on the formation of osteoclasts from precursor cells.

In Vitro Osteoblastogenesis Assay

This protocol assesses the impact of a compound on the differentiation of mesenchymal stem cells into bone-forming osteoblasts.

-

Cell Source: Human mesenchymal stromal cells (MSCs) are isolated from the bone marrow of healthy donors or MM patients.[1]

-

Culture Conditions: MSCs are cultured in an osteogenic induction medium, typically containing dexamethasone, β-glycerophosphate, and ascorbic acid.

-

Treatment: Cultures are treated with either a vehicle control or various concentrations of ixazomib.[1]

-

Analysis of Differentiation:

-

Gene Expression: After a set period, RNA is extracted and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of osteogenic marker genes like RUNX2, BMP2, SPARC, and alkaline phosphatase (ALP).[1]

-

Mineralization: At later time points (e.g., 21 days), cell cultures are fixed and stained with Alizarin Red S to visualize calcium deposits, indicating matrix mineralization.

-

Clinical Evidence of Bone Remodeling

Clinical studies are beginning to confirm the bone-anabolic effects of ixazomib observed in preclinical models. A phase 2 clinical trial (NCT04028115) specifically investigated these effects in MM patients in stable disease.[10]

Key Findings from Clinical Trials

The study provided evidence of a dual effect over time: an initial anabolic phase followed by a stabilization phase.

| Time Point | Observation | Interpretation | Reference |

| Early (Monthly) | Serum levels of bone resorption markers decreased. | Immediate anti-resorptive effect. | [10] |

| 3 Months | Iliac crest bone biopsies showed a significant increase in trabecular bone volume. | Net bone formation (anabolic effect). | [10][11] |

| 3 Months | Histomorphometry revealed enlarged bone structural units (BSUs) without an increase in osteoblast numbers. | Suggests ixazomib prolongs the functional lifespan of existing osteoblasts. | [11][12] |

| 24 Months | Inhibition of new bone remodeling events (both resorption and formation). | Preservation of the bone volume gained in the initial phase. | [11] |

Table 2: Summary of Clinical Findings on Ixazomib's Effect on Bone in MM Patients.

Conclusion

This compound exerts a dual, beneficial effect on the dysregulated bone remodeling characteristic of multiple myeloma. By inhibiting the proteasome, it directly suppresses osteoclast formation and function through the blockade of NF-κB signaling.[2][5] Concurrently, it promotes osteoblast differentiation and bone formation via the activation of pro-osteogenic pathways, including Wnt/β-catenin and Sonic Hedgehog signaling.[1][2][4] Preclinical data robustly support this dual mechanism, and emerging clinical evidence demonstrates a tangible anabolic effect, leading to increased bone volume in patients.[7][10] This positions ixazomib not merely as an anti-myeloma agent, but as a therapeutic that actively helps to repair the skeletal damage associated with the disease.

References

- 1. Ixazomib Improves Bone Remodeling and Counteracts Sonic Hedgehog Signaling Inhibition Mediated by Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of proteasome inhibitors on bone remodeling in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ixazomib Improves Bone Remodeling and Counteracts sonic Hedgehog signaling Inhibition Mediated by Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An evidence-based review of this compound and its potential in the treatment of newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Increased Bone Volume by Ixazomib in Multiple Myeloma: 3-Month Results from an Open Label Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ixazomib treatment has a dual effect on bone remodeling in patients with multiple myeloma: follow-up results from a phase 2 clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Proteasome Subunit Specificity of Ixazomib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib (Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma. Its therapeutic efficacy is rooted in the targeted inhibition of the 26S proteasome, a critical component of the ubiquitin-proteasome system (UPS) responsible for the degradation of intracellular proteins. This technical guide provides an in-depth analysis of the subunit specificity of ixazomib, presenting quantitative data on its interaction with both constitutive and immunoproteasome catalytic subunits, detailed experimental methodologies for assessing this specificity, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Ixazomib's Proteasome Subunit Inhibition

Ixazomib is a reversible inhibitor that demonstrates potent and selective activity against the catalytic subunits of the 20S proteasome.[1][2] The 20S proteasome core contains three distinct catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), which are mediated by the β5, β2, and β1 subunits, respectively.[3] In certain immune cells, these constitutive subunits are replaced by their immunoproteasome counterparts: β5i (LMP7), β2i (MECL-1), and β1i (LMP2).[4]

The inhibitory activity of ixazomib is most pronounced against the chymotrypsin-like activity of the β5 subunit.[5][6] At higher concentrations, it also inhibits the caspase-like and trypsin-like activities.[5][7]

Table 1: In Vitro Inhibitory Activity of Ixazomib against Constitutive Proteasome Subunits

| Subunit | Catalytic Activity | IC50 (nmol/L) |

| β5 | Chymotrypsin-like | 3.4[1][2] |

| β1 | Caspase-like | 31[2] |

| β2 | Trypsin-like | 3500[2] |

Table 2: In Vitro Inhibitory Activity of Ixazomib against Immunoproteasome Subunits

| Subunit | Catalytic Activity | Relative Inhibition |

| β5i (LMP7) | Chymotrypsin-like | Potent Inhibition[8] |

| β1i (LMP2) | Caspase-like | More potent inhibition than Bortezomib[8] |

| β2i (MECL-1) | Trypsin-like | Data not readily available |

Experimental Protocols: Determining Proteasome Subunit Specificity

The determination of the inhibitory constants (IC50 and Ki) of ixazomib against specific proteasome subunits is crucial for understanding its mechanism of action. A widely used method involves in vitro proteasome activity assays using fluorogenic peptide substrates.

Principle of the Assay

This assay measures the activity of purified 20S proteasomes or cell lysates by monitoring the cleavage of specific fluorogenic peptide substrates. The cleavage of the substrate releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the proteasome's enzymatic activity. By measuring this activity in the presence of varying concentrations of an inhibitor like ixazomib, a dose-response curve can be generated to calculate the IC50 value.

Key Reagents and Materials

-

Purified 20S Proteasome: Human erythrocyte or commercially available purified proteasome.

-

Fluorogenic Substrates:

-

Suc-LLVY-AMC: For chymotrypsin-like (β5) activity.

-

Boc-LRR-AMC: For trypsin-like (β2) activity.

-

Z-LLE-AMC: For caspase-like (β1) activity.

-

Ac-ANW-AMC: For immunoproteasome chymotrypsin-like (β5i) activity.

-

Ac-PAL-AMC: For immunoproteasome caspase-like (β1i) activity.

-

-

Assay Buffer: Typically a HEPES-based buffer (e.g., 20 mM HEPES, pH 7.8, 0.5 mM EDTA).

-

Ixazomib: A stock solution of known concentration, serially diluted.

-

96-well black microplates: For fluorescence measurements.

-

Fluorescence plate reader: Capable of excitation at ~360-380 nm and emission at ~460 nm.

Detailed Methodology for IC50 Determination

-

Preparation of Reagents:

-

Prepare a stock solution of ixazomib in DMSO.

-

Create a series of dilutions of ixazomib in assay buffer.

-

Prepare working solutions of the fluorogenic substrates in assay buffer.

-

Dilute the purified 20S proteasome to the desired concentration in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer.

-

Add the diluted ixazomib solutions to the respective wells. Include a control well with no inhibitor.

-

Add the purified 20S proteasome solution to all wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the proteasome.

-

-

Initiation of Reaction and Measurement:

-

Add the specific fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each ixazomib concentration.

-

Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the ixazomib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of ixazomib that causes 50% inhibition of the proteasome activity.

-

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System and Ixazomib's Point of Intervention

Caption: Ixazomib inhibits the 26S proteasome, preventing protein degradation and NF-κB activation.

Experimental Workflow: Proteasome Activity Assay for IC50 Determination

Caption: Workflow for determining the IC50 of ixazomib using a proteasome activity assay.

Conclusion

Ixazomib is a potent and selective inhibitor of the 20S proteasome, with a clear preference for the β5 chymotrypsin-like subunit. This specificity is fundamental to its therapeutic effect in multiple myeloma, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of ixazomib and the development of next-generation proteasome inhibitors. The provided visualizations offer a clear understanding of the molecular mechanism and the experimental procedures involved in characterizing this important anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteasome activity assay [bio-protocol.org]

- 8. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Antitumor Activity of Ixazomib in Xenograft Models: A Technical Guide

Introduction

Ixazomib (NINLARO®) is a second-generation, orally bioavailable proteasome inhibitor that has demonstrated significant therapeutic efficacy in various malignancies.[1][2] As a cornerstone of treatment for multiple myeloma, its mechanism of action revolves around the selective, potent, and reversible inhibition of the chymotrypsin-like (β5) proteolytic site of the 20S proteasome.[3][4][5] This inhibition disrupts protein homeostasis, leading to an accumulation of ubiquitinated proteins, which in turn triggers cell cycle arrest, apoptosis, and suppression of critical signaling pathways. Preclinical evaluation in xenograft models is crucial for establishing in vivo efficacy and understanding the therapeutic potential of novel agents. This technical guide provides an in-depth summary of the antitumor activity of ixazomib in various xenograft models, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows for researchers, scientists, and drug development professionals.

Mechanism of Action and Key Signaling Pathways

Core Mechanism: Proteasome Inhibition

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of most intracellular proteins, thereby maintaining protein homeostasis.[3][6] Cancer cells, particularly those with high proliferative rates and protein production like multiple myeloma, are highly dependent on this system and are thus more sensitive to its inhibition.[5] Ixazomib, as a boronic acid-based proteasome inhibitor, directly binds to and inhibits the β5 subunit of the 20S proteasome, preventing the degradation of targeted proteins.[4][5] This leads to proteotoxic stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis.[4][5]

Caption: Ixazomib blocks the 20S proteasome, leading to protein accumulation and apoptosis.

Downstream Signaling Pathways

Ixazomib's inhibition of the proteasome affects several critical downstream signaling pathways implicated in cancer cell survival and proliferation.

Nuclear Factor-κB (NF-κB) Pathway Inhibition: The NF-κB pathway is constitutively active in many cancers and promotes cell survival, proliferation, and angiogenesis.[7] Its activation relies on the proteasomal degradation of its inhibitor, IκBα. Ixazomib prevents the degradation of phosphorylated IκBα, causing it to sequester the NF-κB (p65/p50) complex in the cytoplasm and thereby inhibiting its pro-survival signaling.[3][8]

Caption: Ixazomib prevents IκBα degradation, inhibiting NF-κB nuclear translocation.

Induction of Apoptosis Pathways: Beyond general proteotoxic stress, ixazomib activates specific pro-apoptotic pathways in different cancer types.

-

ER Stress and the Unfolded Protein Response (UPR): Proteasome inhibition leads to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering ER stress and the UPR.[4] Prolonged UPR activation leads to apoptosis, often through the C/EBP homologous protein (CHOP). In colorectal cancer, ixazomib induces CHOP-dependent upregulation of Death Receptor 5 (DR5), sensitizing cancer cells to TRAIL-mediated apoptosis.[9][10]

-

c-Myc/NOXA Pathway: In esophageal squamous cell carcinoma (ESCC), ixazomib has been shown to increase the expression of c-Myc and its downstream target NOXA, a potent pro-apoptotic protein, thereby inducing cell death.[11]

Caption: Ixazomib induces apoptosis via ER stress/DR5 and c-Myc/NOXA pathways.

Experimental Protocols for In Vivo Xenograft Studies

General Experimental Workflow

The establishment of xenograft models for testing ixazomib follows a standardized workflow, from cell line preparation to endpoint analysis. Immunodeficient mouse strains, such as athymic nude or NOD-scid IL2Rgamma-null (NSG) mice, are typically used to prevent graft rejection.[12][13]

Caption: A generalized workflow for conducting in vivo xenograft studies with ixazomib.

Summary of Published Xenograft Protocols

The following table summarizes specific experimental designs used to evaluate ixazomib in various cancer models.

| Cancer Type | Model | Animal Strain | Ixazomib Dose and Schedule | Key Findings & Citation |

| Multiple Myeloma | MM.1S cell line xenograft | N/A | N/A | Stronger tumor regression and improved survival compared to bortezomib.[14] |

| T-ALL | Patient-Derived Xenografts (PDX) | NSG Mice | N/A | Significantly extended event-free survival in 5 of 8 PDX models.[6][12] |

| Esophageal Squamous Cell Carcinoma | ESCC cell line xenograft | N/A | 10 mg/kg every other day (30 days) | Significantly smaller tumor size compared to control.[11] |

| Osteosarcoma | KRIB & 143B cell line xenografts | Athymic Nude Mice | N/A | Inhibited growth of pulmonary metastases and enhanced survival; ineffective against primary intramuscular tumors.[15] |

| NSCLC & Colon Cancer | Cell line & PDX models | N/A | 11-14 mg/kg, IV, twice weekly (~3 weeks) | Demonstrated antitumor activity correlated with KRAS genotype.[16] |

Quantitative Antitumor Activity of Ixazomib

Ixazomib has demonstrated potent antitumor activity as a single agent in a wide range of preclinical xenograft models. The data below is organized by malignancy type.

Hematological Malignancies

In models of hematological cancers, ixazomib shows significant efficacy, leading to delayed disease progression and improved survival outcomes.

| Cancer Type | Model | Efficacy Metric(s) | Key Quantitative Results & Citation |

| T-Cell ALL | T-ALL PDX | Event-Free Survival (EFS) | Monotherapy significantly extended EFS in 5 of 8 (62.5%) PDX models.[6][12] |

| T-Cell ALL | T-ALL PDX | T/C Ratio (Tumor/Control) | T/C values ranged from 0.91 to 1.26 across responsive models.[6] |

| Multiple Myeloma | MM.1S Xenograft | Tumor Regression, Survival | Demonstrated a stronger capacity to promote tumor regression and improve survival compared to bortezomib.[14] |

| Multiple Myeloma | Spontaneous Mouse Model | Bone Disease | Was as effective as bortezomib in controlling myeloma growth but significantly better at protecting against osteolytic bone disease.[14] |

Solid Tumors

Ixazomib has also shown promise in solid tumor models, particularly in suppressing metastatic growth, although its efficacy can be context-dependent.

| Cancer Type | Model | Efficacy Metric(s) | Key Quantitative Results & Citation |

| Esophageal Squamous Cell Carcinoma | ESCC Xenograft | Tumor Size | Treatment with 10 mg/kg resulted in a significantly smaller tumor size compared to the control group after 30 days.[11] |

| Osteosarcoma | KRIB & 143B Metastatic Models | Metastasis Growth, Survival | Inhibited the growth of established pulmonary metastases; significantly enhanced survival in the 143B model.[15] |

| Osteosarcoma | KRIB Primary Tumor Model | Primary Tumor Growth | Ineffective at reducing the growth of poorly vascularized primary intramuscular tumors.[15] |

| NSCLC & Colon Cancer | Multiple Xenografts | T/C Ratio (Tumor/Control) | Antitumor activity was observed across 20 models, with T/C calculated on day 19-21.[16] |

| Colorectal Cancer | HCT116 Xenograft | Tumor Growth | Ixazomib treatment induced DR5 expression and suppressed tumor growth in vivo.[9] |

The preclinical data derived from a diverse set of xenograft models robustly support the potent in vivo antitumor activity of ixazomib. Its core mechanism—inhibition of the 20S proteasome—translates into significant efficacy against both hematological and solid tumors through the disruption of key pro-survival pathways like NF-κB and the induction of apoptotic programs.[3][8] Studies highlight its ability to control tumor growth, suppress metastasis, and improve survival, in some cases demonstrating superiority over the first-generation proteasome inhibitor bortezomib.[14][15] While efficacy can be influenced by factors such as tumor vascularization and genetic context, the collective evidence underscores the strong therapeutic rationale for ixazomib, which has been successfully translated into its clinical use as the first FDA-approved oral proteasome inhibitor for multiple myeloma.[1][17]

References

- 1. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 study of ixazomib, an investigational proteasome inhibitor, in advanced non-hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]

- 6. IN VIVO ACTIVITY OF THE SECOND-GENERATION PROTEASOME INHIBITOR IXAZOMIB AGAINST PEDIATRIC T-CELL ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. Ixazomib promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ixazomib promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ixazomib Induces Apoptosis and Suppresses Proliferation in Esophageal Squamous Cell Carcinoma through Activation of the c-Myc/NOXA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo activity of the second-generation proteasome inhibitor ixazomib against pediatric T-cell acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. H929 Xenograft Model - Altogen Labs [altogenlabs.com]

- 14. The potential of ixazomib, a second-generation proteasome inhibitor, in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Proteasome Inhibitor Ixazomib Inhibits the Formation and Growth of Pulmonary and Abdominal Osteosarcoma Metastases in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. KRAS Genotype Correlates with Proteasome Inhibitor Ixazomib Activity in Preclinical In Vivo Models of Colon and Non-Small Cell Lung Cancer: Potential Role of Tumor Metabolism | PLOS One [journals.plos.org]

- 17. Ixazomib: An Oral Proteasome Inhibitor for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ixazomib Citrate in Combination with Lenalidomide and Dexamethasone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the combination therapy involving ixazomib citrate, lenalidomide, and dexamethasone (IRd) for the treatment of multiple myeloma. It includes a summary of clinical efficacy, detailed experimental protocols for administration and management of toxicities, and visualizations of the underlying mechanisms of action.

Introduction

The all-oral combination of ixazomib, lenalidomide, and dexamethasone has emerged as a significant therapeutic option for patients with multiple myeloma, particularly in the relapsed and/or refractory setting.[1] Ixazomib is a reversible and selective proteasome inhibitor, lenalidomide is an immunomodulatory agent, and dexamethasone is a corticosteroid with direct anti-myeloma activity.[2][3][4][5] The synergistic action of these three agents targets multiple pathways involved in myeloma cell proliferation, survival, and interaction with the bone marrow microenvironment.[2][3]

Mechanism of Action

The combination of ixazomib, lenalidomide, and dexamethasone exerts its anti-myeloma effect through complementary mechanisms:

-

Ixazomib: As a proteasome inhibitor, ixazomib disrupts the ubiquitin-proteasome system, which is crucial for protein homeostasis in cancer cells.[2][6][7] This leads to an accumulation of misfolded proteins, causing endoplasmic reticulum stress and triggering apoptosis.[7] Ixazomib primarily inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[2][7][8] By inhibiting the proteasome, ixazomib also prevents the degradation of IκB, thereby suppressing the activation of the NF-κB signaling pathway, which is critical for myeloma cell survival and proliferation.[2][3][6]

-